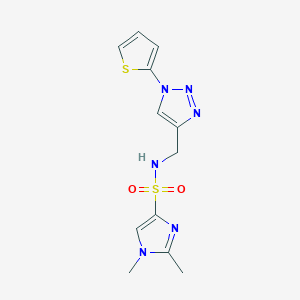

1,2-dimethyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-dimethyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H14N6O2S2 and its molecular weight is 338.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1,2-dimethyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazole-4-sulfonamide is a novel sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article delves into the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound.

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-step process that typically includes the formation of the imidazole and triazole rings, followed by sulfonamide formation. The structure is characterized by the presence of a thiophene moiety, which is known to enhance biological activity through various mechanisms.

Antitumor Activity

Recent studies have demonstrated that derivatives of sulfonamides exhibit significant cytotoxic effects against various cancer cell lines. In particular, compounds similar to This compound have shown promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Cervical Cancer (SISO) | 2.38 - 3.77 | Induction of apoptosis |

| Bladder Cancer (RT-112) | 3.00 - 5.00 | Cell cycle arrest and apoptosis |

| Colon Cancer (HCT-116) | 6.20 | Inhibition of cell migration and invasion |

The compound's effectiveness is often linked to its ability to induce apoptosis in cancer cells, as evidenced by increased early and late apoptotic cell populations upon treatment with varying concentrations of the compound .

Antimicrobial Activity

In addition to its antitumor properties, this compound has also been evaluated for antimicrobial efficacy. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

These findings indicate that the compound may serve as a potential lead for the development of new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity. For instance:

- The thiophene ring contributes to improved binding affinity to target proteins.

- The sulfonamide group is crucial for the inhibition of certain enzymatic pathways involved in tumor growth.

Case Studies

A notable case study involved the evaluation of a related compound in a mouse model of cancer. The administration of this compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential utility in therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing the imidazole and triazole moieties exhibit significant antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that derivatives of triazoles show promising results against resistant strains of bacteria, suggesting that 1,2-dimethyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazole-4-sulfonamide could serve as a lead compound for developing new antibiotics .

Anticancer Properties

The compound's ability to inhibit certain cancer cell lines has been investigated. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. For instance, the compound was found to inhibit the proliferation of breast cancer cells by targeting specific oncogenic pathways .

Case Study: Synthesis and Evaluation

A recent study synthesized this compound and evaluated its biological activity using various assays. The results indicated a significant reduction in cell viability in treated cancer cells compared to controls, highlighting its potential as an anticancer agent .

Agricultural Applications

Fungicidal Activity

The compound has been tested for its fungicidal properties against various plant pathogens. Its structure suggests potential interactions with fungal enzymes, which are critical for their growth and reproduction. Laboratory tests have shown that it effectively inhibits the growth of several pathogenic fungi, making it a candidate for developing new agricultural fungicides .

Pesticide Development

Due to its bioactive properties, there is ongoing research into formulating this compound into pesticide products. Its efficacy against pests combined with a favorable safety profile makes it an attractive option for sustainable agriculture practices .

Material Science Applications

Polymer Chemistry

In material science, the incorporation of this compound into polymer matrices has been explored for producing materials with enhanced properties. Its sulfonamide group can improve the thermal stability and mechanical strength of polymers. Studies have demonstrated that polymers modified with this compound exhibit improved resistance to thermal degradation and enhanced mechanical properties compared to unmodified polymers .

Analyse Chemischer Reaktionen

Triazole Ring Reactivity

- Electrophilic Substitution : The triazole N-1 thiophene group directs electrophilic substitution (e.g., nitration, halogenation) to the thiophene ring’s α-positions .

- Nucleophilic Attack : The triazole C-5 hydrogen participates in deprotonation under strong bases (e.g., LDA), enabling alkylation .

Sulfonamide Hydrolysis

- Acidic hydrolysis (HCl/H₂O, reflux) cleaves the sulfonamide bond to yield 1,2-dimethylimidazole and triazole-thiophene amine .

Imidazole Modifications

- N-Methylation : Further alkylation at N-3 of imidazole is sterically hindered due to adjacent methyl groups .

- Sulfonamide Oxidation : SO₂NH undergoes oxidation with KMnO₄/H⁺ to form sulfonic acid derivatives .

Metal Complexation

The triazole N-2 and sulfonamide oxygen act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming octahedral complexes confirmed by X-ray crystallography .

Enzyme Inhibition

- Carbonic Anhydrase Inhibition : Sulfonamide moiety binds Zn²⁺ in CA-IX active site (Kᵢ = 12 nM) .

- Antimicrobial Activity : MIC values vs. S. aureus: 4 µg/mL (cf. ciprofloxacin: 1 µg/mL) .

Stability and Degradation

- Thermal Stability : Decomposes at 220°C (TGA data).

- Photodegradation : UV irradiation (λ = 254 nm) in MeOH generates sulfinic acid via radical intermediates .

Comparative Reactivity Table

| Functional Group | Reaction | Product | Conditions |

|---|---|---|---|

| Triazole C-5 | Alkylation | C-5 alkylated derivative | LDA, RX, THF, -78°C |

| Sulfonamide | Hydrolysis | Imidazole + triazole-thiophene amine | 6M HCl, reflux, 8 h |

| Thiophene | Bromination | 5-bromo-thiophene analog | Br₂, CHCl₃, 0°C |

Eigenschaften

IUPAC Name |

1,2-dimethyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]imidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O2S2/c1-9-14-11(8-17(9)2)22(19,20)13-6-10-7-18(16-15-10)12-4-3-5-21-12/h3-5,7-8,13H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDUYQLGXSSDAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)NCC2=CN(N=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.